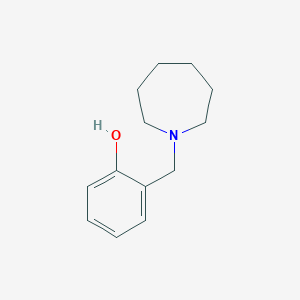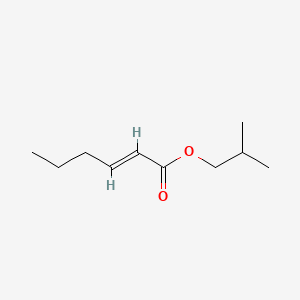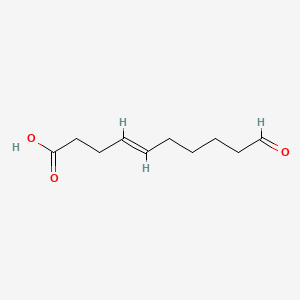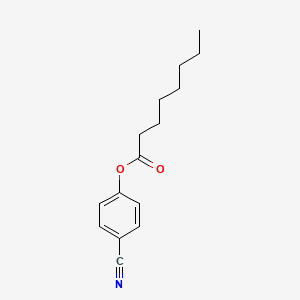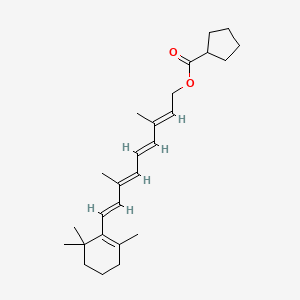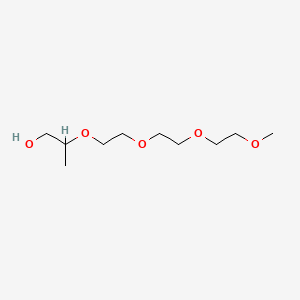
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- is a chemical compound with the molecular formula C24H42O6 and a molecular weight of 426.58668 g/mol . It is an ester derived from sorbitan and linoleic acid, and it is commonly used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- typically involves the esterification of sorbitan with linoleic acid. The reaction is catalyzed by an acid or base, and it is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities.
化学反应分析
Types of Reactions: Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of substituted esters and amides.
科学研究应用
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Utilized in the formulation of pharmaceutical products, particularly in topical and transdermal drug delivery systems.
Industry: Applied in the production of cosmetics, personal care products, and food additives due to its emulsifying properties.
作用机制
The mechanism of action of Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- involves its ability to interact with lipid membranes and alter their properties. It acts as a surfactant, reducing surface tension and facilitating the formation of stable emulsions. The compound can also interact with proteins and other biomolecules, affecting their function and stability.
Molecular Targets and Pathways:
Lipid Membranes: Alters membrane fluidity and permeability.
Proteins: Can bind to proteins and modify their activity.
Cellular Pathways: Influences cellular signaling pathways related to lipid metabolism and transport.
相似化合物的比较
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- can be compared with other similar compounds such as:
Sorbitan monostearate: Another ester of sorbitan, but with stearic acid instead of linoleic acid.
Sorbitan monolaurate: An ester of sorbitan with lauric acid.
Sorbitan monooleate: An ester of sorbitan with oleic acid.
Uniqueness:
Fatty Acid Composition: The presence of linoleic acid (a polyunsaturated fatty acid) in Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- gives it unique properties compared to other sorbitan esters.
Emulsifying Properties: It has distinct emulsifying properties that make it suitable for specific applications in pharmaceuticals and cosmetics.
属性
CAS 编号 |
71872-97-4 |
|---|---|
分子式 |
C24H42O6 |
分子量 |
426.6 g/mol |
IUPAC 名称 |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C24H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h6-7,9-10,20-21,23-26,28H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-,21+,23+,24?/m0/s1 |
InChI 键 |
UVGJXXLGAIAQJV-NRGHPVTOSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


